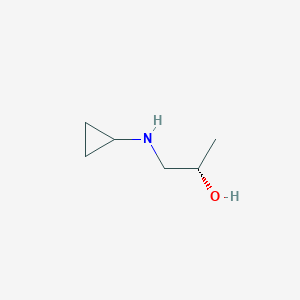

(2S)-1-(cyclopropylamino)propan-2-ol

Description

(2S)-1-(cyclopropylamino)propan-2-ol is a chiral secondary alcohol featuring a cyclopropylamine substituent. Its stereochemistry at the C2 position (S-configuration) and the cyclopropylamino group at C1 distinguish it from simpler amino alcohols.

Properties

IUPAC Name |

(2S)-1-(cyclopropylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(8)4-7-6-2-3-6/h5-8H,2-4H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBAPNQECBHZCB-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(cyclopropylamino)propan-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and an appropriate epoxide or halohydrin.

Reaction Conditions: The reaction is usually carried out under basic conditions to facilitate the nucleophilic attack of the amine on the epoxide or halohydrin.

Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (2S)-1-(cyclopropylamino)propan-2-ol may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reaction.

Continuous Flow Systems: Employing continuous flow systems to improve efficiency and yield.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(cyclopropylamino)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of cyclopropyl ketone derivatives.

Reduction: Formation of cyclopropylamines or cyclopropyl alcohols.

Substitution: Formation of halogenated cyclopropyl derivatives.

Scientific Research Applications

(2S)-1-(cyclopropylamino)propan-2-ol has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(cyclopropylamino)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Telaprevir-Derived Complex (N-[(2R,3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl])

- Structure: The cyclopropylamino and hydroxy motifs are embedded in a larger peptidomimetic framework (Telaprevir analog) .

- Key Differences : The target compound lacks the extended peptide backbone and oxohexan-3-yl group, simplifying its structure. This reduction in complexity may limit its direct biological activity but enhance its utility as a synthetic building block.

- Activity: Telaprevir analogs inhibit viral proteases, suggesting that cyclopropylamino-alcohol motifs contribute to binding specificity .

(2R,S)-1-(Indolyloxy)-3-(Phenoxyethylamino)propan-2-ols

- Structure: Racemic mixtures with indole and phenoxyethyl substituents .

- Stereochemical Impact: The racemic (R,S) forms exhibit antiarrhythmic and α/β-adrenoceptor binding activities, whereas the pure (2S) configuration of the target compound may offer enantioselective interactions. For example, racemic analogs in showed moderate β1-adrenoceptor affinity (IC₅₀ ~10⁻⁶ M), suggesting stereochemistry influences target engagement .

- Substituent Effects: The indolyloxy group enhances aromatic interactions, whereas the target’s cyclopropylamino group introduces steric constraints and lipophilicity.

(S)-2-aminopropan-1-ol

- Structure: Amino group at C2 vs. C1 in the target compound .

- Applications: Used in chiral resolution and as a precursor for surfactants. The positional isomerism alters hydrogen-bonding capacity and solubility—(S)-2-aminopropan-1-ol is more polar due to the adjacent amino and hydroxyl groups.

- Safety: Classified as non-hazardous under standard conditions, whereas cyclopropylamino derivatives may pose unique handling risks due to amine reactivity .

(S)-2-(Boc-amino)-1-propanol

- Structure: Boc-protected amino group vs. the target’s cyclopropylamino .

- Synthetic Utility: The Boc group stabilizes amines during synthesis, whereas the cyclopropylamino group in the target compound requires protection-free strategies or specialized coupling conditions.

- Stability : Boc derivatives resist oxidation but require acidic deprotection, whereas cyclopropylamines are prone to ring-opening under strong acids.

Bioreduced 1-(Arylsulfanyl)propan-2-ols

- Synthesis : Enzymatic reduction of propan-2-ones using ADHs (alcohol dehydrogenases) achieves >99% enantiomeric excess (e.e.) for (S)-alcohols .

- Comparison: The target compound could be synthesized via similar biocatalytic routes, leveraging LkADS or RaADH enzymes for stereocontrol. Substrates with cyclopropylamino groups may require solubility enhancers like DMSO, as noted in .

Data Table: Comparative Overview of Key Compounds

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (2S)-1-(cyclopropylamino)propan-2-ol to achieve high yield and purity?

- Methodological Answer : The synthesis typically employs nucleophilic substitution reactions under controlled conditions. Key factors include:

- Temperature Control : Managing exothermic reactions to prevent side products (e.g., maintaining 0–25°C during cyclopropylamine addition) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates.

- Continuous Flow Systems : Industrial-scale synthesis benefits from flow chemistry to improve yield (≥85%) and reduce batch variability .

- Purification : Use of column chromatography or recrystallization to isolate the enantiomerically pure product.

Q. Which analytical techniques are most effective for confirming the stereochemical integrity of (2S)-1-(cyclopropylamino)propan-2-ol during synthesis?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify >99% enantiomeric excess .

- Polarimetry : Measures optical rotation ([α]D) to confirm configuration (e.g., (2S)-form shows specific rotation).

- X-ray Crystallography : Provides definitive structural confirmation of the chiral center at C2 .

- NMR Spectroscopy : Coupling constants (e.g., J values for vicinal protons) validate stereochemical assignments.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (2S)-1-(cyclopropylamino)propan-2-ol across different neuropharmacological studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or target selectivity. Strategies include:

- Dose-Response Profiling : Establish EC50/IC50 values across multiple concentrations (e.g., 1 nM–100 µM) to assess potency thresholds.

- Receptor Binding Assays : Use radioligand displacement (e.g., [³H]-GABA for GABA_A receptors) to quantify affinity (Ki) and compare across studies .

- Functional Assays : Electrophysiology (patch-clamp) or calcium imaging to evaluate modulatory effects on ion channels.

- In Vivo Validation : Behavioral models (e.g., rodent anxiety tests) correlate in vitro findings with physiological outcomes.

Q. What computational modeling approaches are suitable for predicting the interaction of (2S)-1-(cyclopropylamino)propan-2-ol with neurotransmitter receptors?

- Methodological Answer :

- Molecular Docking : Simulate binding poses with receptors (e.g., serotonin 5-HT3 or NMDA receptors) using software like AutoDock Vina. Focus on hydrogen bonding with the hydroxyl/amino groups and hydrophobic interactions with the cyclopropane ring .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories (e.g., GROMACS/AMBER) to identify key residues (e.g., GluN1 in NMDA receptors).

- QSAR Modeling : Relate structural features (e.g., logP, polar surface area) to activity using datasets from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.